molecular formula C12H14BrN B125084 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile CAS No. 120512-36-9

2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile

Cat. No.: B125084
CAS No.: 120512-36-9
M. Wt: 252.15 g/mol
InChI Key: QTVAXNLZYOIFER-UHFFFAOYSA-N
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Description

2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile is an organic compound with a complex structure that includes a bromomethyl group, a methylphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile typically involves the bromination of a precursor compound. One common method is the bromination of 2-methyl-3-(methylphenyl)propanenitrile using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile depends on its interaction with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially disrupting their function . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylbenzonitrile
  • 3-Bromomethyl-2-methylbenzonitrile
  • 2-Methyl-3-(bromomethyl)benzonitrile

Uniqueness

2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile is unique due to the presence of both a bromomethyl group and a nitrile group on the same aromatic ringThe specific positioning of these groups also influences the compound’s reactivity and interaction with other molecules .

Properties

IUPAC Name

2-[3-(bromomethyl)-5-methylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-9-4-10(7-13)6-11(5-9)12(2,3)8-14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVAXNLZYOIFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590899
Record name 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120512-36-9
Record name 3-(Bromomethyl)-α,α,5-trimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120512-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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